Ethyl 3-fluoropropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

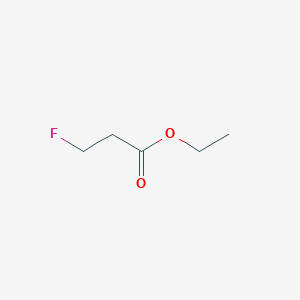

Ethyl 3-fluoropropanoate is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12200 . The common names for this compound include Ethyl 3-fluoropropanoate, Propionic acid,3-fluoro-,ethyl ester, and 3-Fluor-propionsaeure-aethylester .

Synthesis Analysis

The synthesis of Ethyl 3-fluoropropanoate can be achieved through several steps. The diethyl ketal of 3,3-dibromo-3-fluoropropanal is prepared by UV-initiated condensation of fluorotribromomethane with ethyl vinyl ether, following the Tarrant–Stump procedure . This acetal is then directly oxidized to ethyl 3,3-dibromo-3-fluoropropanoate using Caro’s acid . Upon treating this ester with triethylamine, dehydrobromination occurs, yielding ethyl 3-bromo-3-fluoroacrylate . Finally, a selective reduction of the bromine atom by tributyltin hydride leads to ethyl 3-fluoroacrylate .Molecular Structure Analysis

The molecular structure of Ethyl 3-fluoropropanoate consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact mass of the molecule is 120.05900 .Physical And Chemical Properties Analysis

Ethyl 3-fluoropropanoate has a density of 1.001g/cm3 . It has a boiling point of 116.1ºC at 760mmHg . The flash point of the compound is 24.4ºC . It has a LogP value of 0.90910, indicating its lipophilicity . The vapour pressure of the compound is 18.5mmHg at 25°C . The index of refraction is 1.37 .Safety And Hazards

Ethyl 3-fluoropropanoate is considered hazardous. It is highly flammable and should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of skin or eye contact, rinse immediately with plenty of water .

Propiedades

IUPAC Name |

ethyl 3-fluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWFSORGJISSEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905960 |

Source

|

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoropropanoate | |

CAS RN |

10117-10-9 |

Source

|

| Record name | Propionic acid, 3-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010117109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.